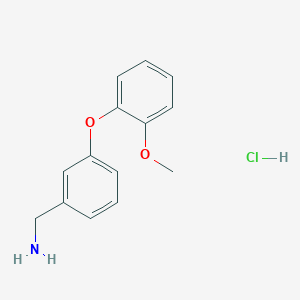
N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide, also known as TBN-1, is a chemical compound that has garnered significant interest in the scientific community due to its potential as a therapeutic agent. TBN-1 belongs to the class of compounds known as sulfonamides, which are widely used in medicine as antibiotics and diuretics. However, TBN-1 has a unique chemical structure that sets it apart from other sulfonamides, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins in the body. N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide also inhibits the activity of histone deacetylase (HDAC), a protein that is involved in the regulation of gene expression. By inhibiting these enzymes and proteins, N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is thought to modulate various cellular pathways and processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in the body. One study found that N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses. These effects suggest that N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide has potent anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it has a unique chemical structure that sets it apart from other sulfonamides, making it a promising candidate for further research. Another advantage is that it has been shown to have potent anti-inflammatory, antimicrobial, and antitumor activity, making it a potential therapeutic agent for various diseases. However, one limitation is that the synthesis of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity. Another limitation is that the exact mechanism of action of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is not fully understood, making it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a cancer therapy. Further studies are also needed to elucidate the exact mechanism of action of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide and to optimize its therapeutic potential. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide in vivo, including its absorption, distribution, metabolism, and excretion. Overall, N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is a promising compound that has the potential to lead to the development of novel therapeutics for various diseases.
Synthesemethoden
N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-bromo-1-(thiophen-3-yl)ethanone with benzylamine to form N-(2-(thiophen-3-yl)benzyl)-2-bromoacetamide. This intermediate product is then reacted with 2-(trifluoromethyl)benzenesulfonyl chloride to form N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide. The synthesis of N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for various diseases. One study found that N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide has potent anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another study found that N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide has antitumor activity, suggesting that it could be used as a cancer therapy. N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide has also been shown to have antimicrobial activity, making it a potential antibiotic candidate.
Eigenschaften
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S2/c19-18(20,21)16-7-3-4-8-17(16)26(23,24)22-11-13-5-1-2-6-15(13)14-9-10-25-12-14/h1-10,12,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTNUAZBKODRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophen-3-yl)benzyl)-2-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

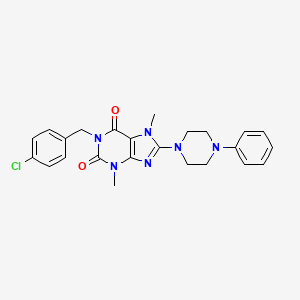
![N-(2-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684447.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2684448.png)
![2-(allylsulfanyl)-N-cyclopropyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2684449.png)
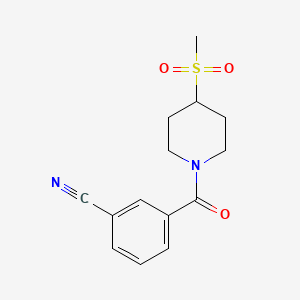
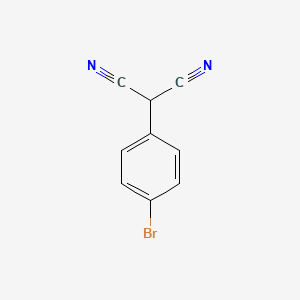
![5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684453.png)
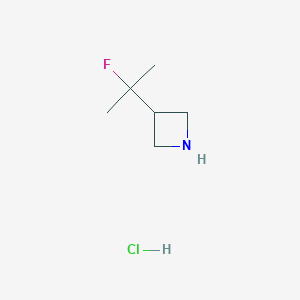

![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2684457.png)
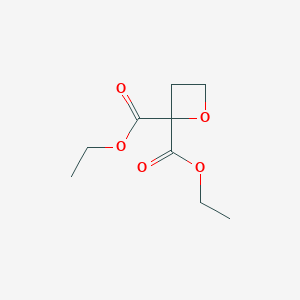

![2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2684461.png)
